2-(2-Aminoethyldithio)benzoic acid inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyldithio)benzoic acid inner salt is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.33 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to an aminoethyldithio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyldithio)benzoic acid inner salt can be achieved through a base-promoted aerobic cascade reaction. This method involves the formation of six new bonds in a one-pot procedure, making it an efficient and atom-economical approach . The reaction typically requires a base, such as sodium hydroxide, and is conducted under aerobic conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyldithio)benzoic acid inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and dithio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the dithio group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(2-Aminoethyldithio)benzoic acid inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyldithio)benzoic acid inner salt involves its interaction with molecular targets through its functional groups. The amino and dithio groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, protein function, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethylthio)benzoic acid
- 2-(2-Aminoethylsulfonyl)benzoic acid
- 2-(2-Aminoethylamino)benzoic acid
Uniqueness
2-(2-Aminoethyldithio)benzoic acid inner salt is unique due to its dithio linkage, which imparts distinct chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
CAS No. |
1204-52-0 |
---|---|
Molecular Formula |
C9H11NO2S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
2-(2-azaniumylethyldisulfanyl)benzoate |
InChI |
InChI=1S/C9H11NO2S2/c10-5-6-13-14-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12) |
InChI Key |
MDWMGDVMLUFHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])SSCC[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.